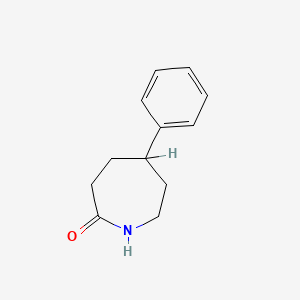

5-Phenylazepan-2-one

Übersicht

Beschreibung

5-Phenylazepan-2-one is a chemical compound belonging to the class of lactams, which are cyclic amides. It has a molecular formula of C₁₂H₁₅NO and a molecular weight of 189.25 g/mol . This compound is characterized by a seven-membered ring containing a nitrogen atom and a phenyl group attached to the fifth carbon atom. Lactams like this compound are important intermediates in organic synthesis and have various applications in medicinal chemistry and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-Phenylazepan-2-one involves the Schmidt reaction. This process typically starts with a cyclic ketone, such as 4-(4-oxocyclohexyl)benzene. The reaction mixture, which includes polyphosphoric acid and phosphoric acid, is heated to 55°C. Sodium azide is then added, and the mixture is stirred vigorously for 2 hours . This reaction leads to the formation of the desired lactam.

Another method involves a ring-expansion reaction of a 4-substituted cyclohexanone using a chiral 1,3-azidopropanol derivative. This reaction is promoted by boron trifluoride etherate (BF₃·OEt₂) as a Lewis acid . The resulting lactam is then converted into a chiral lactam of high enantiopurity through a two-stage removal of the chiral nitrogen substituent.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of environmentally friendly catalysts and solvents is becoming more prevalent in industrial settings to minimize the environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

5-Phenylazepan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the lactam to its corresponding amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the nitrogen atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens, alkyl halides, and amines are used for substitution reactions.

Major Products Formed

Oxidation: Formation of phenylazepanone oxides.

Reduction: Formation of 5-phenylazepan-2-amine.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

5-Phenylazepan-2-one serves as an important intermediate in the synthesis of more complex organic molecules. It can be utilized in:

- Synthesis of Polymers : The compound is involved in the production of specialty chemicals and materials, including conductive polymers that have applications in electronics and materials science.

- Organic Reactions : It participates in various organic reactions, such as oxidation, reduction, and substitution, leading to the formation of derivatives with diverse functionalities. For example, oxidation can yield phenylazepanone oxides, while reduction can produce 5-phenylazepan-2-amine.

Biological Research

In biological contexts, this compound is researched for its potential roles as an enzyme inhibitor and its use as a building block for biologically active molecules:

- Enzyme Inhibition : The compound has shown promise in studies aimed at understanding enzyme interactions. Its ability to bind to active sites of enzymes suggests potential therapeutic applications in treating diseases by modulating enzyme activity.

- Pharmacological Studies : Researchers are investigating its effectiveness as a precursor for developing novel pharmaceuticals targeting neurological disorders. This includes exploring its effects on pain relief mechanisms and cognitive enhancement.

Industrial Applications

This compound is also explored for various industrial applications:

- Specialty Chemicals Production : The compound is used to create specialty chemicals that exhibit unique properties beneficial for specific industrial processes.

- Material Science : Its derivatives are studied for their potential use in developing new materials with tailored properties for applications in coatings, adhesives, and electronic devices.

Case Studies and Research Findings

Several studies highlight the applications and effects of this compound:

- Synthesis Studies : Research has documented various synthetic routes to produce this compound efficiently, demonstrating its versatility as a synthetic intermediate.

- Biological Activity : Case studies have shown that derivatives of this compound exhibit significant biological activity, including potential analgesic effects similar to those seen in opioids. These findings suggest avenues for developing new pain management therapies .

- Mechanistic Insights : Investigations into the mechanisms of action reveal that this compound interacts with specific molecular targets, influencing key biochemical pathways relevant to therapeutic outcomes .

Wirkmechanismus

The mechanism of action of 5-Phenylazepan-2-one involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it is often studied for its potential as an enzyme inhibitor. The compound can bind to the active site of enzymes, thereby inhibiting their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects in the treatment of diseases .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-Phenylpiperidin-2-one: Similar in structure but with a six-membered ring.

5-Phenylhexan-2-one: Similar but with an open-chain structure.

Uniqueness

5-Phenylazepan-2-one is unique due to its seven-membered ring structure, which imparts different chemical and physical properties compared to its six-membered and open-chain analogs. This structural difference can lead to variations in reactivity, stability, and biological activity, making this compound a valuable compound in various fields of research and industry .

Biologische Aktivität

5-Phenylazepan-2-one, a compound belonging to the lactam class, exhibits notable biological activities that have been the subject of various studies. This article provides an overview of its synthesis, mechanisms of action, and biological applications, supported by relevant data tables and findings from case studies.

Overview of this compound

- Chemical Formula : C₁₂H₁₅NO

- Molecular Weight : 189.25 g/mol

- CAS Number : 7500-39-2

The compound is characterized by a seven-membered ring structure, which differentiates it from similar compounds like 5-Phenylpiperidin-2-one and 5-Phenylhexan-2-one. This structural uniqueness contributes to its distinct reactivity and biological properties .

Synthesis

This compound can be synthesized through various methods, including:

-

Schmidt Reaction :

- Starting Material: Cyclic ketone (e.g., 4-(4-oxocyclohexyl)benzene).

- Conditions: Reaction with polyphosphoric acid and sodium azide at 55°C for 2 hours.

-

Ring Expansion :

- Using a chiral 1,3-azidopropanol derivative promoted by boron trifluoride etherate .

The mechanism of action of this compound primarily involves its role as an enzyme inhibitor. The compound binds to the active sites of various enzymes, inhibiting their functions and thereby affecting biochemical pathways relevant to therapeutic outcomes. This inhibition can be particularly significant in the context of drug design for treating diseases .

Enzyme Inhibition

This compound has been studied for its potential as an enzyme inhibitor, particularly in relation to:

- Acetylcholinesterase (AChE) : Inhibitors of AChE can be beneficial in treating conditions like Alzheimer's disease.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activity against various pathogens. This potential makes it a candidate for further exploration in developing new antimicrobial agents .

Study on Enzyme Inhibition

A study evaluated the inhibitory effects of this compound on AChE:

This data suggests that while effective, the compound's potency may require optimization through structural modifications.

Antimicrobial Activity

Another study assessed the antimicrobial efficacy of several derivatives:

These results indicate that while the compound shows promise, it is less effective than established antibiotics.

Eigenschaften

IUPAC Name |

5-phenylazepan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c14-12-7-6-11(8-9-13-12)10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STAHPHVAVALBIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NCCC1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7500-39-2 | |

| Record name | 5-Phenyl-2-azepanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007500392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7500-39-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400453 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.